Product packaging for 3-Methyl-2-nitrobenzyl alcohol(Cat. No.:CAS No. 80866-76-8)

3-Methyl-2-nitrobenzyl alcohol

Cat. No.: B1332361
CAS No.: 80866-76-8
M. Wt: 167.16 g/mol
InChI Key: NELPTBUSFQMYOB-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Alcohols and Nitro Compounds Research

As an aromatic alcohol, 3-Methyl-2-nitrobenzyl alcohol belongs to a family of compounds that are fundamental building blocks in organic chemistry. ontosight.ai The presence of the hydroxyl group attached to a benzyl (B1604629) core makes it a versatile intermediate for the synthesis of more complex molecules. ontosight.ai

The inclusion of a nitro group on the aromatic ring significantly influences the compound's chemical properties and reactivity. Nitro compounds are a cornerstone of research in areas ranging from pharmaceuticals to materials science, valued for their electronic properties and the chemical transformations they can undergo. The specific placement of the nitro group ortho to the benzyl alcohol functionality in derivatives is of particular importance. umass.edu

The compound can be synthesized through various chemical pathways, often involving the reduction of the corresponding benzaldehyde (B42025) or the hydrolysis of appropriate esters. ontosight.ai It serves as a starting reagent in synthetic procedures, for instance, in the synthesis of 7-formyl-indole. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 80866-76-8
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Appearance Powder
Melting Point 48-50 °C

Significance and Research Trajectories of ortho-Nitrobenzyl Alcohol Derivatives

The true significance of this compound is best understood in the broader context of ortho-nitrobenzyl alcohol derivatives. This class of compounds is renowned for its use as photolabile protecting groups, a concept first introduced in the mid-20th century. nih.govmdpi.com Upon irradiation with UV light, these molecules undergo a photoisomerization process, leading to the cleavage of a bond and the release of a protected functional group. umass.eduresearchgate.net This light-triggered "uncaging" offers precise spatial and temporal control over chemical reactions, a feature highly sought after in numerous scientific fields. nih.gov

The research trajectories for ortho-nitrobenzyl alcohol derivatives are diverse and expanding rapidly. acs.org Key areas of investigation include:

Polymer and Materials Science: These derivatives are frequently used to create photo-responsive polymers. umass.eduacs.org They can be incorporated as cross-linkers in hydrogels, leading to materials that degrade upon light exposure. umass.edu This has potential applications in tissue engineering and drug delivery. umass.eduresearchgate.net They are also used for surface patterning and to create photocleavable block copolymers. umass.eduacs.org

Bioconjugation and Drug Delivery: The ability to release molecules on demand with light makes ortho-nitrobenzyl groups ideal for creating "caged" compounds, including drugs and biological probes. umass.eduscholasticahq.com This allows for targeted delivery and activation, minimizing off-target effects. scholasticahq.comnih.gov

Advanced Synthesis: In complex organic syntheses, photolabile protecting groups provide an orthogonal strategy for deprotection, meaning the protecting group can be removed without affecting other sensitive parts of the molecule. umass.edu

The versatility of the ortho-nitrobenzyl scaffold allows for chemical modifications to fine-tune its properties, such as shifting the absorption wavelength to longer, less damaging wavelengths of light. mdpi.cominstras.com This ongoing research aims to enhance the efficiency and applicability of these powerful molecular tools. mdpi.comrsc.org

Table 2: Research Applications of ortho-Nitrobenzyl Alcohol Derivatives

Application AreaSpecific Use
Polymer Science Photodegradable hydrogels, thin film patterning, photocleavable block copolymers. umass.eduacs.org
Materials Science Self-assembled monolayers, photo-responsive coatings. umass.edunih.gov
Bioconjugation Photocleavable bioconjugates for controlled release. umass.edu
Drug Delivery Light-triggered release of therapeutic agents. researchgate.netscholasticahq.com
Organic Synthesis Photoreversible protection of aldehydes and ketones. rsc.org
DNA Nanotechnology Photochemical activation of nucleic acid nanostructures. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1332361 3-Methyl-2-nitrobenzyl alcohol CAS No. 80866-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELPTBUSFQMYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230757
Record name 3-Methyl-2-nitrobenzyl alcohol
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80866-76-8
Record name 3-Methyl-2-nitrobenzenemethanol
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Record name 3-Methyl-2-nitrobenzyl alcohol
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Record name 3-Methyl-2-nitrobenzyl alcohol
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Record name 3-methyl-2-nitrobenzyl alcohol
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Advanced Synthetic Methodologies for 3 Methyl 2 Nitrobenzyl Alcohol and Its Analogues

Regiospecific Synthesis Approaches to Nitrobenzyl Alcohols

Achieving regioselectivity in the synthesis of nitrobenzyl alcohols is crucial for obtaining the desired isomer and maximizing yield. This section delves into specific reduction and ozonolytic pathways that offer control over the final product's structure.

Reduction Pathways for Nitroaromatic Precursors

The reduction of nitroaromatic compounds is a fundamental strategy for synthesizing nitrobenzyl alcohols. The choice of reducing agent and reaction conditions is critical to selectively reduce a specific functional group while preserving the nitro group.

One common approach involves the reduction of a corresponding nitrobenzaldehyde. For instance, 3-nitrobenzaldehyde (B41214) can be reduced to 3-nitrobenzyl alcohol using sodium borohydride (B1222165) (NaBH₄) in methanol. This method has been reported to yield the desired product in high purity (93%).

Another powerful reducing agent is lithium aluminum hydride (LiAlH₄). youtube.com However, its high reactivity necessitates careful control of reaction conditions to avoid over-reduction of the nitro group. youtube.commasterorganicchemistry.com For the selective reduction of a carboxylic acid to an alcohol without affecting a nitro group, a combination of sodium borohydride and boron trifluoride etherate (BF₃·Et₂O) has been shown to be effective. researchgate.net This in-situ generation of diborane (B8814927) specifically targets the carboxylic acid. researchgate.net

Hydrogenation over a metal catalyst, such as nickel, palladium, or platinum, is also a widely used method for reducing nitro groups to amines. youtube.commasterorganicchemistry.com However, these conditions can also reduce other functional groups like aldehydes, ketones, and alkenes, which must be considered when planning a synthetic route. youtube.com

Ozonolytic Synthesis of Nitrobenzyl Alcohol Intermediates

Ozonolysis presents a powerful, albeit less common, method for the synthesis of nitrobenzyl alcohol intermediates. The oxidation of 2-nitrotoluene (B74249) with ozone in acetic anhydride (B1165640) has been studied, revealing that the reaction can proceed through two main pathways: oxidation of the aromatic ring or oxidation of the methyl group. researchgate.net

To favor the formation of the desired alcohol, the reaction can be controlled by adding specific reagents. For example, the addition of sulfuric acid to the ozone–2-nitrotoluene–acetic anhydride system can halt the oxidation at the alcohol and aldehyde stage, in the form of their acetate (B1210297) derivatives. researchgate.net Further refinement of this method involves the use of a manganese(II) catalyst in conjunction with sulfuric acid, which directs the oxidation primarily to the methyl group, yielding 2-nitrobenzyl acetate as the major product with a 42% yield. researchgate.net This novel approach is characterized by its high selectivity and mild reaction conditions, offering a promising route for the synthesis of 2-nitrobenzyl alcohol. researchgate.net

Targeted Functionalization and Derivatization Strategies

Once 3-methyl-2-nitrobenzyl alcohol is synthesized, its functional groups can be further modified to create a variety of derivatives with tailored properties. This section explores common esterification, etherification, and substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for producing esters. masterorganicchemistry.comathabascau.ca For example, the esterification of 3-nitrobenzoic acid with methanol, catalyzed by sulfuric acid, is a well-established procedure. truman.edu The reaction is reversible, so it is often necessary to use an excess of one reactant or remove water as it forms to drive the equilibrium towards the product. athabascau.catruman.edu

Etherification can be achieved through various methods. For instance, this compound can be converted to its benzyldimethylsilyl ether. nist.gov This derivatization can be useful for protecting the alcohol group during subsequent reactions.

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The methyl group is an ortho, para-director, while the nitro group is a meta-director. chemguide.co.uk The combined influence of these groups on this compound will dictate the regioselectivity of substitution reactions.

Halogenation, such as chlorination or bromination, can introduce a halogen atom onto the aromatic ring. vedantu.com The reaction conditions, including the choice of catalyst and the absence or presence of UV light, can influence whether substitution occurs on the ring or the methyl group. chemguide.co.uk

The nitro group itself can be a target for nucleophilic substitution, although this is less common. More frequently, the nitro group is reduced to an amino group, which is a strongly activating, ortho, para-directing group. masterorganicchemistry.com This transformation opens up a wide range of further derivatization possibilities.

Green Chemistry and Sustainable Synthetic Pathways in Nitrobenzyl Alcohol Production

The principles of green chemistry are increasingly being applied to the synthesis of nitrobenzyl alcohols to minimize environmental impact and improve safety. One notable example is the development of a green oxidative synthesis of 2-nitrobenzaldehyde (B1664092) from 2-nitrobenzyl alcohol. pku.edu.cn This method utilizes a water-soluble TEMPO derivative as a catalyst and commercially available sodium hypochlorite (B82951) (NaClO) as the oxidant, achieving a high yield (93%) and purity (>99%) of the product. pku.edu.cn The use of environmentally friendly and inexpensive starting materials makes this an attractive alternative to traditional methods. pku.edu.cn

Another approach to a more sustainable synthesis of p-nitrobenzyl alcohol involves the hydrolysis of p-nitrobenzyl chloride or bromide in water, catalyzed by an imidazole-based ionic liquid. google.com This method boasts easily available raw materials, good atom economy, mild reaction conditions, and is environmentally friendly, making it suitable for industrial production. google.com Ionic liquids are considered green solvents due to their low vapor pressure and non-volatility. google.com

These examples highlight a growing trend towards developing synthetic routes that are not only efficient and high-yielding but also align with the principles of sustainability.

Photochemistry and Photo Controlled Applications of 3 Methyl 2 Nitrobenzyl Alcohol Derivatives

Fundamental Photoreactivity Mechanisms of o-Nitrobenzyl Moieties

The photochemical behavior of o-nitrobenzyl compounds is characterized by a series of well-studied reaction steps. Upon absorption of a photon, the molecule undergoes an intramolecular hydrogen abstraction, initiating a cascade of events that culminates in the cleavage of the protected group.

Photoisomerization and Photolysis Pathways

The photolysis of o-nitrobenzyl derivatives is initiated by the absorption of UV light, typically in the range of 300-365 nm, which excites the o-nitrobenzyl chromophore. nih.gov This excitation leads to an intramolecular hydrogen atom transfer from the benzylic position to the nitro group. researchgate.net This process results in the formation of a transient aci-nitro intermediate. nih.govacs.org

The primary photoreaction for the release of o-nitrobenzyl protected functional groups proceeds via these aci-nitro tautomer intermediates in the ground state. researchgate.net For many o-nitrobenzyl derivatives, the photolysis is an irreversible process. researchgate.net

Quantum Yield and Photodegradation Kinetics

The efficiency of the photocleavage process is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction. The quantum yield of o-nitrobenzyl photolysis can be influenced by several factors, including the substitution pattern on the aromatic ring and at the benzylic position. nih.gov For instance, the introduction of an α-methyl group at the benzylic position, as in α-methyl-2-nitrobenzyl ester (MNBE), can increase the quantum yield of photolysis by approximately five times compared to the unsubstituted 2-nitrobenzyl ester (NBE). nih.gov

Photochemical Characteristics of select Nitrobenzyl Derivatives
CompoundSubstitutionRelative Quantum Yield EnhancementKey Observation
α-methyl-2-nitrobenzyl ester (MNBE)Methyl group at benzylic position~5x higher than unsubstituted NBEIncreased photolysis efficiency. nih.gov
4,5-Dimethoxy-2-nitrobenzyl derivativesDimethoxy groups on the aromatic ring-Shifts absorption to longer wavelengths.

Byproduct Formation and Mitigating Strategies

A significant challenge in the application of o-nitrobenzyl photochemistry is the formation of byproducts, primarily the o-nitrosobenzaldehyde. researchgate.netnih.gov This byproduct is reactive and can undergo secondary reactions, such as dimerization to form azobenzene (B91143) groups, which can absorb light and act as an internal filter, reducing the efficiency of the photocleavage process. nih.govacs.org Furthermore, the aldehyde byproduct is electrophilic and can have undesirable reactions with biological nucleophiles, such as amines on proteins. researchgate.netnih.gov

Several strategies have been developed to mitigate the issues associated with byproduct formation. One approach involves chemical modifications to the o-nitrobenzyl core. For example, the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group was designed to undergo a β-elimination mechanism upon photolysis, resulting in a styrenic product instead of the o-nitrosobenzaldehyde. umass.edu Another strategy is the addition of "carbonyl scavengers," such as semicarbazide (B1199961) hydrochloride, to the reaction mixture to trap the aldehyde byproduct and prevent it from participating in side reactions. acs.org

Design and Implementation of Photocleavable Linkers

The unique photochemical properties of o-nitrobenzyl derivatives have led to their widespread use as photocleavable linkers in various applications, particularly in solid-phase synthesis and combinatorial chemistry. These linkers allow for the mild, reagent-free cleavage of synthesized molecules from a solid support. acs.orgnih.gov

α-Substituted 2-Nitrobenzyl Linkers in Solid-Phase Synthesis

In solid-phase synthesis, molecules are constructed on a solid support, and the final product is cleaved off in the last step. The use of α-substituted 2-nitrobenzyl linkers provides an orthogonal cleavage strategy, meaning the linker is stable to the chemical conditions used during the synthesis but can be selectively cleaved by light. dtu.dk

The introduction of substituents at the α-position of the nitrobenzyl linker can significantly impact its properties. For instance, α-substitution can increase the rate of photolytic cleavage. acs.org A notable example is the use of a methyl group at the α-position, which has been shown to increase the quantum yield of photolysis. nih.gov Another approach involves introducing the solid support itself at the α-position, as seen in the o-nitrobenzhydryl resin, which has been successfully used for the synthesis of peptides and amidopeptides. dtu.dk These modifications help to improve the efficiency and applicability of photocleavable linkers in the synthesis of complex molecules. dtu.dk

Examples of α-Substituted 2-Nitrobenzyl Linkers in Solid-Phase Synthesis
Linker Typeα-SubstituentApplicationAdvantage
α-methyl-2-nitrobenzyl esterMethylPeptide synthesisHigher quantum yield of photolysis. nih.gov
o-nitrobenzhydryl resinPolystyrene resinPeptide and amidopeptide synthesisImproved synthesis of longer peptides. dtu.dk
3-amino-3-(2-nitrophenyl)propionyl (ANP) linkerAmine-containing groupAmidopeptide synthesisAcid stable variants available. dtu.dk

Orthogonal and Dual-Mode Cleavage Strategies in Combinatorial Chemistry

The orthogonality of photocleavable linkers is a major advantage in combinatorial chemistry, where large libraries of compounds are synthesized. dtu.dkresearchgate.net Photochemical cleavage allows for the release of compounds under mild conditions, which is crucial for subsequent biological screening where the presence of harsh cleavage reagents would be detrimental. acs.orgnih.govresearchgate.net

Dual-mode cleavage strategies have also been developed, combining photocleavage with another cleavage method to provide greater control and flexibility. For example, a linker could be designed to be cleavable by both light and a specific chemical reagent. This allows for selective cleavage of subsets of a library. The kinetic isotope effect has also been exploited for selective cleavage, where deuteration at the benzylic position of one o-nitrobenzyl group can lead to a significant difference in cleavage rates compared to a non-deuterated counterpart, allowing for selective deprotection. vu.lt Furthermore, different o-nitrobenzyl derivatives with distinct absorption spectra or quantum yields can be used to achieve wavelength-selective cleavage, enabling the sequential release of multiple compounds from a single platform. nih.govnih.gov

Photo-Regulated Release Systems in Chemical Research

Photo-regulated release systems utilize light to initiate the cleavage of a covalent bond, leading to the liberation of a desired chemical species. This approach provides a non-invasive method for controlling the concentration and location of active molecules with high precision. The ortho-nitrobenzyl (o-NB) scaffold has been extensively utilized for this purpose due to its efficient photochemical properties. umass.edu The general mechanism involves an intramolecular rearrangement upon UV light absorption, leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct. umass.edu

Derivatives of 3-Methyl-2-nitrobenzyl alcohol are a part of this important class of photocages. The presence of the methyl group on the aromatic ring can influence the electronic properties and, consequently, the photochemical behavior of the molecule, while substitution at the benzylic alcohol position allows for the caging of a wide variety of chemical entities.

The core principle of a light-triggered release system based on this compound is the "decaging" of a chemical entity. This process involves the light-induced removal of the 3-methyl-2-nitrobenzyl group from a molecule it is protecting. Upon photolysis, the o-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, followed by a rearrangement to an aci-nitro intermediate. acs.org This intermediate is unstable and proceeds through further steps to release the caged molecule and form 3-methyl-2-nitrosobenzaldehyde.

The efficiency of this process is characterized by the quantum yield of photolysis (Φ), which is the fraction of absorbed photons that result in the photoreaction. The rate of release is another critical parameter, which can be influenced by several factors including the substitution pattern on the nitrobenzyl group and the nature of the leaving group (the caged molecule). acs.org For instance, the presence of an α-methyl group at the benzylic position in other nitrobenzyl systems has been shown to increase the quantum yield of photolysis. acs.orgmdpi.com

The versatility of the this compound scaffold allows for the caging of a diverse range of chemical entities through the formation of ethers, esters, or carbamates. This enables the light-triggered release of alcohols, carboxylic acids, amines, and other functional groups, making it a valuable tool in synthetic chemistry and chemical biology.

Examples of Chemical Entities Released from o-Nitrobenzyl Cages
Caged MoietyLinkage TypeReleased EntityTypical Application Area
Alcohol (ROH)EtherFree AlcoholControlling signaling pathways, material science
Carboxylic Acid (RCOOH)EsterFree Carboxylic AcidpH manipulation, drug delivery
Amine (RNH2)CarbamateFree AmineNeurotransmitter release, polymer synthesis
Phosphate (e.g., ATP)EsterBioactive PhosphateStudying cellular energetics and signaling

A key advantage of using light as a trigger is the ability to achieve spatiotemporal control. nih.gov "Spatiotemporal" refers to the precise control over both the location (spatial) and the timing (temporal) of an event. In the context of photo-regulated release systems, this means that a caged compound can be introduced into a system, and the active molecule is only released at a specific site and at a desired moment when the light is applied.

This level of control is particularly valuable in complex environments like biological systems or in the fabrication of microstructured materials. For example, a researcher could target a specific cell or region of a tissue with a focused light source, triggering the release of a drug or signaling molecule only in that localized area, minimizing off-target effects. nih.gov Similarly, in materials science, photopatterning techniques can be used to create intricate two- and three-dimensional structures by selectively activating chemical reactions in a polymer matrix containing photocleavable groups. umass.edunih.gov

The temporal resolution of the release can be on the order of milliseconds to seconds, depending on the kinetics of the photolysis reaction and the intensity of the light source. ncbs.res.in This rapid activation allows for the study of fast biological processes or the rapid fabrication of materials. The properties of the 3-methyl-2-nitrobenzyl group, such as its absorption wavelength and quantum yield, are critical factors in determining the parameters of the light stimulus (wavelength, intensity, and duration) required for effective spatiotemporal control.

Factors Influencing Spatiotemporal Control with 3-Methyl-2-nitrobenzyl Derivatives
ParameterInfluence on ControlControlling Factor
Spatial ResolutionThe precision of the location of release.Focusing of the light source (e.g., laser beam diameter).
Temporal ResolutionThe precision of the timing of release.Duration and intensity of the light pulse, photochemical reaction kinetics.
Wavelength SpecificitySelective activation of the photocage.Absorption spectrum of the 3-methyl-2-nitrobenzyl chromophore.
Penetration DepthThe ability to trigger release within a sample.Wavelength of light (longer wavelengths penetrate deeper).

Applications in Advanced Materials Science and Engineering

Integration into Photoresponsive Polymer Networks

The incorporation of photo-labile moieties like 3-Methyl-2-nitrobenzyl alcohol into polymer networks enables the fabrication of materials that can change their properties in response to light. This has been a significant area of research, leading to the development of photodegradable hydrogels and functionalized block copolymers. umass.edu

Design of Photodegradable Hydrogels via o-NB Crosslinkers

Photodegradable hydrogels are water-swollen polymer networks that can be degraded or have their properties altered upon exposure to light. nih.gov The use of o-nitrobenzyl-based crosslinkers is a key strategy in the design of these materials. umass.eduacs.org These hydrogels are often synthesized from hydrophilic polymers like poly(ethylene glycol) (PEG) and are crosslinked with molecules containing the o-nitrobenzyl ether moiety. umass.edu

The fundamental principle behind their photodegradability lies in the photo-isomerization of the o-nitrobenzyl group to an o-nitrosobenzaldehyde upon UV irradiation. umass.edu This reaction cleaves the crosslinks, leading to the degradation of the hydrogel network. The degradation process can be precisely controlled in space and time by directing the light source, allowing for the creation of complex 3D microenvironments. nih.gov This capability is particularly valuable in biomedical applications such as tissue engineering and controlled drug delivery, where dynamic changes in the scaffold are desired. umass.eduresearchgate.net

While specific studies focusing exclusively on this compound as the crosslinker are not extensively documented in the provided search results, its structural similarity to other o-nitrobenzyl derivatives suggests its potential for similar applications. The methyl group at the 3-position can influence the photochemical properties, potentially altering the degradation kinetics of the resulting hydrogel.

Table 1: Properties of o-NB Based Photodegradable Hydrogels

PropertyDescriptionKey Features
Matrix Material Typically poly(ethylene glycol) (PEG) or other biocompatible polymers. umass.eduBiocompatible, hydrophilic, and provides a scaffold for cell growth. umass.edu
Crosslinker o-Nitrobenzyl (o-NB) ether derivatives. umass.eduPhoto-labile, allowing for controlled degradation of the hydrogel network. umass.edu
Degradation Stimulus UV light (typically in the range of 365 nm). nih.govEnables spatial and temporal control over hydrogel degradation. nih.gov
Degradation Products o-Nitrosobenzaldehyde and other byproducts. umass.eduThe nature of byproducts is a consideration for biocompatibility.

o-NB Side Chain Functionalization in Block Copolymers and Thin Films

The functionalization of block copolymers and thin films with o-nitrobenzyl side chains imparts photoresponsive behavior to these materials. umass.edunih.gov This approach allows for the modification of the polymer's properties, such as its solubility and self-assembly behavior, upon light exposure. umass.edu

For instance, amphiphilic block copolymers containing a hydrophobic block functionalized with o-nitrobenzyl esters can self-assemble into micelles in an aqueous environment. Upon UV irradiation, the cleavage of the o-nitrobenzyl groups can transform the hydrophobic block into a hydrophilic one, leading to the disassembly of the micelles. umass.edu This strategy has been explored for the development of light-triggered drug delivery systems. umass.edu

Similarly, thin films functionalized with o-nitrobenzyl groups can be used for photopatterning. nih.gov The light-induced cleavage of the side chains can alter the surface properties of the film, such as its wettability or its ability to bind to other molecules. This allows for the creation of patterned surfaces with high precision. nih.gov While the provided search results primarily discuss general o-nitrobenzyl derivatives, the incorporation of this compound as a side chain would be a logical extension of this work, offering a potential avenue for tuning the photoresponse of the polymer.

Surface Modification and Patterning Utilizing Photo-labile Groups

The ability to control surface properties with light is crucial for a variety of applications, including microfabrication, biosensors, and cell culture platforms. Photo-labile groups derived from o-nitrobenzyl alcohol provide a powerful tool for achieving this control. nih.gov

By immobilizing molecules containing the o-nitrobenzyl moiety onto a surface, it is possible to create a "caged" surface that can be activated with light. For example, a surface can be functionalized with a biomolecule that is attached via an o-nitrobenzyl linker. The biomolecule is initially inactive, but upon UV irradiation, the linker is cleaved, and the biomolecule is released or exposed, thereby activating the surface at specific locations. umass.edu

This technique has been used to create patterned surfaces for cell adhesion studies, where the spatial arrangement of adhesive ligands can be precisely controlled. nih.gov While the specific use of this compound for this purpose is not detailed in the search results, its photochemical properties make it a suitable candidate for such surface modification and patterning strategies. nih.govnih.gov

Photocontrollable Bioconjugation Strategies

Photocontrollable bioconjugation involves the use of light to control the formation or cleavage of bonds between biomolecules and other molecules or surfaces. umass.edu The o-nitrobenzyl group has been widely employed in this context as a photo-labile caging group for various biomolecules, including peptides, proteins, and nucleic acids. umass.edu

In this strategy, a bioactive molecule is rendered inactive by its conjugation to an o-nitrobenzyl-containing molecule. The activity of the biomolecule can then be restored at a desired time and location by exposing it to UV light, which cleaves the o-nitrobenzyl cage. This approach has been instrumental in studying dynamic biological processes with high spatiotemporal resolution. umass.edu

While the search results highlight the general use of o-nitrobenzyl derivatives in photocontrollable bioconjugation, the specific application of this compound in this area is not explicitly mentioned. However, its fundamental photochemical properties align with the requirements for a photo-labile caging group, suggesting its potential for use in developing novel photocontrollable bioconjugation strategies. umass.edu

Development of Photo-Driven Si–O Bond Formation Systems

A notable application that directly involves a derivative of this compound is in the development of photo-driven silicon-oxygen (Si–O) bond formation systems. A patent describes the use of 3-Methyl-2-nitrobenzyl, benzyldimethylsilyl ether in such a system. nist.gov

This technology leverages the photo-lability of the o-nitrobenzyl group to initiate the formation of Si–O bonds. Upon irradiation, the cleavage of the o-nitrobenzyl group from the silyl (B83357) ether would likely generate a reactive silanol (B1196071) species. This silanol can then undergo condensation reactions to form siloxane (Si–O-Si) bonds, leading to the formation of a silica-based network or the modification of a silicon-containing surface.

This photo-driven approach to Si–O bond formation offers a method for the light-induced fabrication of silica (B1680970) structures or coatings, which could have applications in areas such as microelectronics, optics, and the creation of protective or functional coatings on various substrates.

Exploration in Biological and Medicinal Chemistry Research Derivatives

Structure-Activity Relationship Studies of Nitrobenzyl Alcohol Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, systematically investigating how a molecule's structure correlates with its biological activity. oncodesign-services.com The goal is to identify the key chemical features—known as pharmacophores—that are responsible for a compound's effects, thereby guiding the design of more potent and selective molecules. oncodesign-services.com For nitrobenzyl alcohol derivatives, SAR studies are crucial for optimizing their function in various biological applications.

The biological activity of these compounds can be significantly altered by even minor structural modifications. oncodesign-services.com Key aspects of SAR studies for nitrobenzyl alcohol derivatives include:

Positional Isomerism: The relative positions of the methyl, nitro, and hydroxymethyl groups on the benzene (B151609) ring are critical. For instance, ortho-nitrobenzyl alcohols exhibit unique photochemical properties not seen in their meta- or para-isomers. umass.edu

Substitution Effects: The introduction of different substituents on the aromatic ring can modulate reactivity and specificity. A systematic analysis of various substituents on the ortho-nitrobenzyl alcohol (oNBA) scaffold has been performed to optimize its use in chemical crosslinking. biorxiv.orgresearchgate.net Studies have found that an amide-substituted oNBA probe labels proteins with high efficiency. biorxiv.orgresearchgate.net

Reactivity Tuning: The electronic properties of the nitro group and the steric hindrance from the methyl group influence the reactivity of the benzylic alcohol. These features are fine-tuned in SAR studies to achieve desired outcomes, such as enhancing the efficiency of photo-induced reactions for crosslinking applications. biorxiv.orgresearchgate.net

By synthesizing and testing a series of analogues with varied structural features, researchers can build a comprehensive understanding of the SAR, which is instrumental in developing derivatives for specific biological targets. oncodesign-services.com

Derivatives as Intermediates for Bioactive Compounds

The chemical scaffold of 3-Methyl-2-nitrobenzyl alcohol makes it a useful starting material or intermediate in the synthesis of more complex, biologically active molecules. ontosight.aigeorganics.sk Aromatic nitro compounds are frequently used in the synthesis of drugs and other pharmaceutically relevant molecules. mdpi.com

The presence of the nitro group, while sometimes associated with toxicity, is a versatile functional group in organic synthesis. youtube.com It can be readily reduced to an amino group, which is a key component of a vast number of pharmaceuticals. The ortho-nitrobenzyl alcohol structure, in particular, provides a synthetically useful handle for creating heterocyclic systems.

A notable application of this compound is its use as a starting reagent in the synthesis of indole (B1671886) derivatives. sigmaaldrich.com For example, it undergoes condensation with N,N-dimethylformamide dimethyl acetal (B89532), followed by catalytic hydrogenation, to produce 7-hydroxymethyl-indole. sigmaaldrich.com This highlights its role as a precursor for building complex heterocyclic scaffolds that are common in many bioactive compounds.

The broader class of nitrobenzyl alcohols also serves as important intermediates. For instance, 2-nitrobenzyl alcohol can be synthesized with high selectivity through methods like ozonolysis of 2-nitrotoluene (B74249), specifically for its use as an intermediate in producing biologically active compounds. researchgate.net This underscores the value of the nitrobenzyl alcohol core in medicinal chemistry.

Table 1: Synthesis of Bioactive Intermediates from Nitrobenzyl Alcohol Precursors
PrecursorReagentsProductSignificanceReference
This compound1. N,N-dimethylformamide dimethyl acetal 2. Catalytic Hydrogenation7-Hydroxymethyl-indolePrecursor for complex indole-based compounds. sigmaaldrich.com
2-NitrotolueneOzone, Acetic Anhydride (B1165640), Mn(II) catalyst, H₂SO₄2-Nitrobenzyl acetate (B1210297) (precursor to 2-Nitrobenzyl alcohol)Intermediate for various bioactive molecules. researchgate.net

Photoaffinity Labeling and Crosslinking of Biomolecules

Derivatives of ortho-nitrobenzyl alcohol are prominent as photoreactive groups for photoaffinity labeling and crosslinking of biomolecules, which are powerful techniques for studying molecular interactions in biological systems. rsc.org These methods allow researchers to capture transient interactions, such as those between a drug and its protein target.

The mechanism relies on the unique photochemistry of the o-nitrobenzyl group. Upon irradiation with UV light (typically around 365 nm), o-nitrobenzyl alcohol undergoes an intramolecular rearrangement to form a highly reactive intermediate, ortho-nitrosoaldehyde. umass.eduresearchgate.net This intermediate can then react with specific nucleophilic residues on nearby biomolecules. nih.gov

Key features of o-nitrobenzyl alcohol derivatives in this application include:

Amine Selectivity: The photogenerated o-nitrosoaldehyde reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues in proteins. rsc.orgresearchgate.net This selectivity reduces background reactions and simplifies the analysis of crosslinked products. nih.gov

Temporal Control: The reaction is initiated by light, giving researchers precise control over when the crosslinking occurs. biorxiv.orgresearchgate.net

Efficient Crosslinking: Optimized o-nitrobenzyl alcohol-based crosslinkers have been shown to produce high yields of crosslinked protein products, making them a viable alternative to traditional, less specific photoreactive groups like aryl azides and benzophenones. biorxiv.orgresearchgate.netnih.gov

These properties make o-nitrobenzyl alcohol derivatives, including those conceptually related to this compound, invaluable tools for mapping protein-protein interactions, identifying drug binding sites, and elucidating the structure of protein complexes. rsc.orgnih.gov

Table 2: Application of o-Nitrobenzyl Alcohol Derivatives in Bioconjugation
ApplicationMechanismKey AdvantageReference
Photoaffinity LabelingUV light triggers formation of a reactive o-nitrosoaldehyde from the o-nitrobenzyl alcohol moiety.Covalently captures non-covalent ligand-protein interactions for identification. rsc.orgresearchgate.net
Protein CrosslinkingThe photogenerated intermediate reacts with primary amines (e.g., lysine) on proteins.High specificity for lysine residues and temporal control via light activation. biorxiv.orgresearchgate.netnih.gov

Investigating Biological Induction and Metabolic Pathways

While specific biological activities of this compound itself are not extensively documented, compounds with similar structures are known to possess antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai This suggests that derivatives of this compound could be designed to induce specific biological responses.

As a xenobiotic compound, this compound, upon introduction into a biological system, would be subject to metabolic processes aimed at its detoxification and elimination. nih.gov Investigating its metabolic fate is crucial for understanding its potential biological effects and toxicity. The primary metabolic pathways for alcohols typically involve oxidation. nih.gov In microorganisms and higher organisms, alcohol dehydrogenases could oxidize the benzyl (B1604629) alcohol group first to an aldehyde and then to a carboxylic acid, increasing its water solubility for excretion. nih.gov The presence of the nitro group may also lead to its reduction to an amino group, another common metabolic transformation for nitroaromatic compounds. mdpi.com

Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methodologies for Identification and Purity Assessment

Chromatographic techniques are essential for separating 3-Methyl-2-nitrobenzyl alcohol from reaction mixtures and for determining its purity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. jmchemsci.com In the analysis of this compound, GC-MS provides information on its retention time and mass spectrum, which are characteristic of the molecule.

The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, arising from the cleavage of specific bonds under the high-energy electron ionization conditions. For this compound, prominent peaks in the mass spectrum have been observed at m/z values of 91, 104, and 77, which correspond to the tropylium (B1234903) ion, the ion of methyl-nitrobenzene, and the phenyl cation, respectively. nih.gov

Derivatization can be employed to enhance the volatility and thermal stability of the analyte for GC-MS analysis. For instance, the benzyldimethylsilyl ether derivative of this compound has been analyzed using a VF-5MS capillary column. nist.gov

Table 1: GC-MS Data for this compound

ParameterValueReference
Top Peak (m/z)91 nih.gov
Second Highest Peak (m/z)104 nih.gov
Third Highest Peak (m/z)77 nih.gov
Total Peaks116 nih.gov

This table summarizes key mass spectrometry data obtained from GC-MS analysis.

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective technique used for the analysis of a wide range of organic molecules. ddtjournal.com In the context of this compound, this method can be particularly useful for its detection and quantification in complex matrices. The "supercharging agent" m-nitrobenzyl alcohol (m-NBA) has been shown to enhance the ion signals in LC-MS analyses of peptides and proteins. nih.govescholarship.org While not directly studying this compound, this suggests that related nitrobenzyl alcohols can influence the ionization process.

The analyte is first separated by liquid chromatography and then introduced into the mass spectrometer via an electrospray ionization source, which generates gas-phase ions. These ions are then subjected to tandem mass spectrometry (MS/MS), where a specific precursor ion is selected and fragmented to produce a characteristic product ion spectrum. This process, often performed in multiple reaction monitoring (MRM) mode, provides a high degree of specificity and sensitivity.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. oxinst.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each type of proton in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the influence of the nitro and methyl substituents on the benzene (B151609) ring. The benzylic protons of the -CH₂OH group and the methyl protons of the -CH₃ group give rise to characteristic signals at specific chemical shifts. rsc.orgoxinst.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum will show distinct peaks for the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. nih.govnih.gov

Table 2: NMR Data for this compound

NucleusChemical Shift (ppm)Multiplicity
¹HAromatic ProtonsMultiplet
¹H-CH ₂OHSinglet
¹H-CHSinglet
¹³CAromatic CarbonsMultiple Peaks
¹³C-C H₂OHSingle Peak
¹³C-C H₃Single Peak

This table presents typical NMR spectral data for this compound. Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups. nih.gov Key absorptions include a broad band for the O-H stretch of the alcohol group, sharp peaks for the aromatic C-H stretches, and strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. researchgate.netbiosynth.com The C-O stretching vibration of the primary alcohol is also observable. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. nih.gov For aromatic compounds, the ring stretching vibrations are often strong in the Raman spectrum. chemicalbook.com

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-H (Alcohol)Stretching~3400 (broad)
C-H (Aromatic)Stretching~3100-3000
C-H (Aliphatic)Stretching~2950-2850
NO₂ (Nitro)Asymmetric Stretch~1530
NO₂ (Nitro)Symmetric Stretch~1350
C=C (Aromatic)Stretching~1600-1450
C-O (Alcohol)Stretching~1050

This table lists the characteristic infrared absorption frequencies for the main functional groups in this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov Aromatic compounds like this compound absorb UV light due to π to π* transitions in the benzene ring. The presence of the nitro group, a chromophore, significantly influences the UV-Vis spectrum, often causing a shift in the absorption maximum to longer wavelengths (a bathochromic shift) compared to unsubstituted benzyl (B1604629) alcohol. The UV-Vis spectrum of a related compound, 4-nitrobenzyl alcohol, shows an absorption maximum around 285 nm. researchgate.net

Computational and Theoretical Investigations of 3 Methyl 2 Nitrobenzyl Alcohol

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and understanding the electronic properties that govern the reactivity of 3-methyl-2-nitrobenzyl alcohol.

DFT methods, such as the widely used B3LYP functional, can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations provide a detailed picture of the molecule's preferred conformation in the gas phase. The presence of the methyl and nitro groups on the benzene (B151609) ring, ortho to each other, creates steric and electronic effects that influence the orientation of the hydroxymethyl group.

Computational studies on similar molecules, like 2-nitrotoluene (B74249), have utilized DFT to explore their potential energy surfaces. acs.org Such analyses for this compound would reveal the relative energies of different conformers and the rotational barriers of the functional groups. The electronic properties derived from these calculations, such as the distribution of electron density and the molecular electrostatic potential (ESP), are crucial for predicting how the molecule will interact with other chemical species. The ESP map, for instance, can visually represent the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack.

Furthermore, quantum chemical calculations are used to determine key descriptors related to reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For related compounds, DFT has been successfully used to study these frontier molecular orbitals to understand their chemical activity and stability. worldscientific.com

Table 1: Calculated Molecular Properties of this compound (Note: The following data is illustrative and based on typical results from quantum chemical calculations for similar organic molecules. Actual values would be obtained from specific DFT calculations.)

PropertyDescriptionPredicted Value
Total Energy The total electronic energy of the optimized molecular structure.Varies with calculation level
Dipole Moment A measure of the molecule's overall polarity.Varies with calculation level
HOMO Energy Energy of the Highest Occupied Molecular Orbital.~ -7.0 to -8.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.~ -1.5 to -2.5 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.~ 4.5 to 6.5 eV

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for unraveling the complex reaction mechanisms involving this compound. This is particularly relevant for understanding its behavior in photochemical reactions, a characteristic feature of many 2-nitrobenzyl compounds. These compounds are well-known as photoremovable protecting groups, and their reaction pathways can be intricate.

Theoretical studies on related 2-nitrobenzyl compounds have shed light on the likely mechanisms for this compound. acs.org Upon absorption of UV light, 2-nitrobenzyl derivatives typically undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. acs.org Computational modeling can map the potential energy surface for this initial photochemical step and subsequent rearrangements.

For instance, detailed computational investigations on 2-nitrobenzyl alcohol have shown that the aci-nitro intermediate can follow competing reaction pathways. One path involves cyclization to a benzisoxazolidine intermediate, which then opens to yield the final product, 2-nitrosobenzaldehyde. An alternative pathway involves proton transfer to form a nitroso hydrate, which subsequently dehydrates. DFT calculations are crucial for determining the activation barriers for each step in these competing pathways, allowing researchers to predict which mechanism is more favorable under different conditions (e.g., in various solvents or at different pH levels). acs.org

By applying similar computational strategies to this compound, researchers can elucidate its specific reaction mechanism. The presence of the additional methyl group at the 3-position could influence the stability of intermediates and the heights of activation barriers, potentially altering the reaction kinetics or even the preferred pathway compared to the unsubstituted parent compound.

Table 2: Key Intermediates in the Photoreaction of 2-Nitrobenzyl Alcohols (Based on established mechanisms for the 2-nitrobenzyl scaffold)

IntermediateStructure DescriptionRole in Reaction
aci-Nitro Tautomer A transient species formed after intramolecular hydrogen transfer from the benzylic carbon to the nitro group.The primary photoproduct that initiates subsequent thermal reactions.
Benzisoxazolidine A cyclic intermediate formed from the cyclization of the aci-nitro tautomer.A key intermediate in the classical reaction pathway.
Nitroso Hydrate Formed by proton transfer, representing an alternative reaction pathway.Competes with the cyclization pathway, especially in certain solvents.

Prediction of Spectroscopic Signatures

Computational chemistry provides the ability to predict various spectroscopic signatures of this compound, which can be used to interpret experimental spectra or to identify the compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized molecular geometry. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These predicted spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions, such as the O-H stretch of the alcohol, the N-O stretches of the nitro group, and C-H vibrations of the aromatic ring and methyl group. worldscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can also predict NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized structure, theoretical chemical shifts can be obtained. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. worldscientific.com These calculations can determine the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) corresponding to transitions such as the n → π* and π → π* transitions of the nitroaromatic chromophore. This information is particularly useful for understanding the photochemical properties of the compound.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Note: Experimental data is sourced from public databases like PubChem. nih.gov Predicted values are illustrative of typical computational results.)

SpectroscopyParameterPredicted Value RangeExperimental Value
FTIR O-H stretch3200-3500 cm⁻¹Broad peak in this region
FTIR NO₂ asymmetric stretch1520-1550 cm⁻¹Peak in this region
FTIR NO₂ symmetric stretch1340-1370 cm⁻¹Peak in this region
¹H NMR -CH₂-OH protonsδ 4.5-5.0 ppmVaries with solvent
¹H NMR -CH₃ protonsδ 2.3-2.6 ppmVaries with solvent
UV-Vis λmax250-280 nmData available in spectral databases nih.gov

Historical Context and Evolution of Research on Nitroaromatic Alcohols

Early Discoveries and Fundamental Photochemistry

The investigation into the photochemical behavior of ortho-nitrobenzyl compounds dates back to the early 20th century. A foundational discovery in this field was the light-induced intramolecular rearrangement of 2-nitrobenzyl compounds to form nitroso species. This reaction, often referred to as the o-nitrobenzyl rearrangement, is a cornerstone of their chemistry. wikipedia.orgrsc.org

Upon irradiation with UV light, typically in the 250-320 nm range, the ortho-nitro group abstracts a hydrogen atom from the benzylic position. wikipedia.orgacs.org This process proceeds through a short-lived excited state, leading to the formation of an aci-nitro intermediate. acs.orgacs.org This intermediate is a key species that subsequently undergoes further rearrangement to yield the final photoproducts, which are typically an o-nitrosobenzaldehyde or ketone, and the released alcohol. acs.org

Early mechanistic studies focused on understanding the nature of the excited states involved (singlet vs. triplet) and the kinetics of the intermediate species. acs.orgacs.org For instance, the irradiation of 2-nitrobenzyl alcohol was shown to yield 2-nitrosobenzaldehyde with high quantum efficiency. The fundamental understanding of this photochemical transformation laid the groundwork for the future application of these molecules as photolabile protecting groups. While much of the foundational work was performed on the parent 2-nitrobenzyl alcohol, these principles directly apply to its derivatives, including 3-methyl-2-nitrobenzyl alcohol. The introduction of the methyl group at the 3-position can influence the electronic properties and, consequently, the photochemical behavior of the molecule, a concept that would be explored in later research.

Development of Protecting Groups and Caging Strategies

The unique ability of ortho-nitrobenzyl alcohols to release a protected molecule upon photolysis led to their development as photolabile protecting groups (PPGs), or "caging" groups. This concept was pioneered in the late 1970s with the synthesis of "caged ATP" (adenosine triphosphate), where the biologically active molecule was rendered inert by a 1-(2-nitrophenyl)ethyl group and could be released with a flash of light. nih.govwiley-vch.de This breakthrough opened the door for spatiotemporal control over the release of bioactive compounds in living cells and tissues.

The 2-nitrobenzyl group became the most widely used PPG for a variety of functional groups, including alcohols, carboxylic acids, amines, and phosphates. acs.orgacs.orgchempedia.info However, the parent 2-nitrobenzyl scaffold had limitations, such as relatively slow release rates and the formation of photoreactive and potentially toxic byproducts like o-nitrosobenzaldehyde. acs.org

This spurred the development of second-generation nitrobenzyl-based PPGs with improved properties. The introduction of substituents on the aromatic ring was a key strategy to modulate the photochemical characteristics. For example, adding electron-donating groups like methoxy (B1213986) groups (as in the 4,5-dimethoxy-2-nitrobenzyl, DMNB, group) could shift the absorption maximum to longer, less damaging wavelengths and, in some cases, improve the quantum yield of photolysis. researchgate.netnih.gov

The synthesis of This compound represents a more subtle but strategic modification. sigmaaldrich.com While not as dramatically altering as dimethoxy substitution, the methyl group can influence the reaction kinetics and the properties of the resulting nitroso ketone. Research into derivatives like this compound was driven by the need to fine-tune the caging group for specific applications, balancing factors like stability, release efficiency, and the biological inertness of the cage and its byproducts. ontosight.ai The development of a diverse library of such PPGs has been crucial for their widespread adoption in chemical biology. nih.govresearchgate.net

Expansion into Materials and Biological Sciences

The precise control offered by o-nitrobenzyl photochemistry has led to its adoption in fields far beyond traditional organic synthesis. The ability to trigger chemical reactions with light has been harnessed in both materials science and advanced biological studies. nih.govumass.edu

In materials science, polymers incorporating o-nitrobenzyl groups have been designed as photoresists and photodegradable materials. researchgate.netumass.edunih.gov For instance, hydrogels cross-linked with o-nitrobenzyl-based moieties can be degraded upon irradiation, allowing for the controlled release of encapsulated cells or drugs and the dynamic patterning of the material's properties. umass.edu The cleavage of the nitrobenzyl group can transform a polymer's side chains from hydrophobic to hydrophilic, triggering the disassembly of nanoparticles or altering surface properties for applications like patterned cell culture. umass.edu

In the biological sciences, the application of "caged compounds" has become a powerful tool to study dynamic processes with high spatial and temporal resolution. nih.govwiley-vch.deresearchgate.net Molecules such as neurotransmitters, signaling lipids, and even entire proteins can be rendered inactive by a nitrobenzyl cage and then rapidly activated at a specific time and location within a living cell using focused light. nih.govmcgill.ca This has been instrumental in dissecting complex signaling pathways and understanding neuronal function. nih.govwiley-vch.de

This compound and its derivatives are valuable within this context. For example, it has been used as a starting material in the synthesis of other complex molecules like 7-formyl-indole, demonstrating its utility as a building block in medicinal chemistry. sigmaaldrich.com Its specific photochemical properties make it a candidate for creating caged compounds where fine-tuning of release kinetics or byproduct properties is desired. ontosight.ai The ongoing research into such derivatives continues to expand the toolkit available for creating novel light-responsive systems for a wide array of scientific applications. ontosight.airsc.org

Future Research Directions and Emerging Paradigms

Advanced Photochemical Control and Orthogonal Stimuli

The application of 3-Methyl-2-nitrobenzyl alcohol and its derivatives as photolabile protecting groups, or "caging groups," is a cornerstone of optochemical biology. nih.gov These groups allow for the precise release of bioactive molecules with spatiotemporal control using light, a non-invasive external trigger. nih.gov

Future research is focused on refining this control. One major avenue is the development of derivatives that can be activated by specific wavelengths of light, particularly long-wavelength light, which minimizes phototoxicity and increases tissue penetration. nih.gov This is crucial for in vivo applications. Furthermore, the exploration of two-photon excitation, a technique that uses near-infrared light, offers the potential for even deeper tissue penetration and highly localized uncaging. nih.govnih.gov

The concept of "orthogonal stimuli" is another exciting frontier. This involves designing systems where this compound or related photolabile groups can be cleaved independently of other stimuli-responsive elements within the same system. For instance, researchers are working on creating materials where one component is released by light, while another is released by a change in pH, temperature, or the presence of a specific enzyme. nih.gov This allows for complex, multi-stage processes to be controlled with high precision. A study demonstrated the use of two different o-nitrobenzyl esters with varying photolysis quantum yields to create complex patterns by modulating both the wavelength and intensity of the light source. nih.gov

Novel Material Architectures and Bio-interfaces

The versatility of the o-nitrobenzyl group, including this compound, extends to the design of novel material architectures and the functionalization of bio-interfaces. umass.edu The ability to alter material properties on demand using light is a significant advantage in materials science. nih.gov

Key areas of development include:

Photodegradable Hydrogels: Cross-linkers based on o-nitrobenzyl derivatives are used to create hydrogels that can be degraded with light. umass.edu These materials are of great interest for applications in tissue engineering and drug delivery, acting as scaffolds that can release cells or therapeutic agents in a controlled manner. umass.edu

Surface Patterning: Thin films and self-assembled monolayers functionalized with o-nitrobenzyl groups can be patterned with light. nih.govumass.edu This allows for the creation of surfaces with specific chemical and physical properties, which can be used to control cell adhesion and create microarrays for high-throughput screening. For example, light-triggered "click" reactions using o-nitrobenzyl alcohol have been employed to assemble gold nanoparticles into nanochains upon irradiation. umass.edu

Stimuli-Responsive Polymers: Block copolymers containing o-nitrobenzyl moieties can change their properties, such as transitioning from amphiphilic to double hydrophilic, upon light exposure. umass.edu This has applications in creating responsive drug delivery vehicles and smart coatings. nih.govumass.edu

Table 1: Applications of o-Nitrobenzyl Derivatives in Material Science
Application AreaDescriptionKey FeatureReference
Photodegradable HydrogelsCross-linked polymer networks that degrade upon light exposure.Controlled release of cells or drugs. umass.edu
Surface PatterningCreation of micro-patterned surfaces by light-induced chemical changes.Spatial control of surface properties for cell adhesion and microarrays. nih.govumass.edu
Stimuli-Responsive PolymersPolymers that change their chemical and physical properties in response to light.Development of smart materials for drug delivery and coatings. nih.govumass.edu
Nanoparticle AssemblyLight-triggered assembly of nanoparticles into larger structures.Formation of nanochains with controlled length. umass.edu

Catalytic and Biocatalytic Transformations

While the primary focus on this compound has been its photochemical properties, there is growing interest in its role in catalytic and biocatalytic transformations. The compound itself can serve as a starting reagent in chemical syntheses. sigmaaldrich.comsigmaaldrich.com For instance, it undergoes condensation with N,N-dimethylformamide dimethyl acetal (B89532) followed by catalytic hydrogenation to produce 7-hydroxymethyl-indole. sigmaaldrich.comsigmaaldrich.com

The photochemistry of nitrobenzyl alcohols in aqueous solutions can be influenced by acid and base catalysis. cdnsciencepub.comacs.org This opens up possibilities for controlling reaction pathways and product distributions through the careful selection of reaction conditions.

In the realm of biocatalysis, the development of "caged" substrates using photolabile groups like o-nitrobenzyl derivatives is a significant area of research. nih.gov For example, a photolabile derivative of urea, N-(alpha-carboxy-2-nitrobenzyl)urea, is not a substrate for the enzyme urease. However, upon photolysis, it releases free urea, which can then be acted upon by the enzyme. nih.gov This allows for the controlled initiation of enzymatic reactions, providing a powerful tool for studying enzyme kinetics and mechanisms. nih.gov Future research will likely focus on designing more sophisticated caged enzyme substrates and inhibitors based on the 3-Methyl-2-nitrobenzyl scaffold for a wider range of biological targets.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and materials design. ontosight.airsc.org These computational tools have the potential to significantly accelerate the discovery and optimization of molecules like this compound and its derivatives. ontosight.ai

Potential applications of AI and ML include:

Predictive Synthesis: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. rsc.org This could streamline the synthesis of new 3-Methyl-2-nitrobenzyl derivatives with desired properties.

De Novo Design: Generative AI models can design entirely new molecules with specific target properties. researchgate.net For instance, an AI could be tasked with designing a photolabile protecting group based on the nitrobenzyl scaffold with a specific absorption wavelength and high quantum yield for uncaging.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build models that relate the chemical structure of a molecule to its biological activity or physical properties. nih.gov This can help in predicting the efficacy and potential toxicity of new derivatives, reducing the need for extensive experimental screening. nih.govmdpi.com

Q & A

Q. What are the established synthetic pathways for 3-Methyl-2-nitrobenzyl alcohol, and what factors influence reaction efficiency?

The compound is synthesized via nitration of substituted benzyl alcohols. For example, nitration of 3-methylbenzyl alcohol under controlled acidic conditions introduces the nitro group at the ortho position relative to the methyl group. Reaction efficiency depends on nitrating agent selection (e.g., HNO₃/H₂SO₄), temperature control (to avoid over-nitration), and steric/electronic effects of substituents. Co-production with para-substituted isomers is common, necessitating chromatographic separation .

Q. What analytical techniques are recommended for verifying the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) is ideal for purity assessment. Structural confirmation requires ¹H/¹³C NMR to resolve aromatic proton splitting patterns and nitro/methyl group interactions. FT-IR spectroscopy identifies functional groups (e.g., -NO₂ stretch at ~1520 cm⁻¹, -OH stretch at ~3300 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (153.14 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular geometry and intramolecular interactions in this compound?

Single-crystal X-ray diffraction using programs like SHELXL enables precise determination of bond lengths, angles, and torsion angles. For example, the nitro group’s orientation relative to the methyl group can be analyzed for steric hindrance or resonance effects. Proper crystal growth (e.g., slow evaporation from ethanol) and refinement protocols (e.g., using SHELX suite) are critical to minimize R-factor discrepancies .

Q. How do steric and electronic effects of the methyl and nitro groups influence reactivity in further derivatization?

The ortho-nitro group exerts strong electron-withdrawing effects, activating the benzyl alcohol for nucleophilic substitution (e.g., esterification). However, steric hindrance from the adjacent methyl group may reduce reaction rates. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals or charge distribution. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies mitigate decomposition during storage and handling of this compound?

Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation or nitro group reduction. Use amber vials to avoid photodegradation. Regular purity checks via HPLC and differential scanning calorimetry (DSC) ensure stability. Contamination with reducing agents (e.g., NaBH₄) must be avoided, as nitro groups are prone to reduction .

Q. How can contradictory literature data on solubility and melting points be resolved?

Systematic solubility studies in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) under controlled temperatures can clarify discrepancies. Conflicting melting points (e.g., 72–74°C for analogous nitrobenzyl alcohols) may arise from polymorphic forms; recrystallization from standardized solvents (ethanol/water) followed by DSC analysis is advised. Cross-referencing with high-purity commercial samples (≥97%) reduces ambiguity .

Data Contradiction and Methodological Guidance

Q. How should researchers address low yields in the synthesis of this compound?

Optimize reaction stoichiometry (e.g., HNO₃ concentration) and temperature (5–10°C for controlled nitration). Use directing groups (e.g., acetyl protection) to enhance ortho-selectivity. Post-reaction workup (e.g., extraction with ethyl acetate) and purification via column chromatography (silica gel, hexane/EtOAc gradient) improve yield .

Q. What experimental controls are critical when studying the biological activity of this compound?

Include nitro-group-free analogs (e.g., 3-methylbenzyl alcohol) to isolate nitro-specific effects. Monitor stability in biological media (e.g., PBS, pH 7.4) via LC-MS to rule out decomposition artifacts. Negative controls (solvent-only) and cytotoxicity assays (MTT/WST-1) ensure observed effects are compound-specific .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.